molecular formula C13H17FN4S B13008031 4-Butyl-5-(((4-fluorophenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol

4-Butyl-5-(((4-fluorophenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B13008031
M. Wt: 280.37 g/mol
InChI Key: LMUISRUUQIVPTQ-UHFFFAOYSA-N
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Description

4-Butyl-5-(((4-fluorophenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents

Preparation Methods

The synthesis of 4-Butyl-5-(((4-fluorophenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol typically involves a multi-step process. One common synthetic route includes the reaction of 4-fluoroaniline with butyl isothiocyanate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the desired triazole compound. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-Butyl-5-(((4-fluorophenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, which may reduce the triazole ring or other functional groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other derivatives.

Scientific Research Applications

4-Butyl-5-(((4-fluorophenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: The compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against various bacterial and fungal strains.

    Medicine: Research has explored its use as an anticancer agent, with some derivatives exhibiting cytotoxic activity against cancer cell lines.

    Industry: It is used in the development of agrochemicals and other industrial products due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of 4-Butyl-5-(((4-fluorophenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the synthesis of essential proteins or enzymes in microorganisms, leading to their death. In anticancer research, the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways, such as the p53-mediated pathway.

Comparison with Similar Compounds

4-Butyl-5-(((4-fluorophenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol can be compared with other triazole derivatives, such as:

    4-Butyl-5-(((4-chlorophenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol: Similar structure but with a chlorine atom instead of fluorine, which may alter its biological activity.

    4-Butyl-5-(((4-methylphenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol: Contains a methyl group, which can affect its chemical reactivity and applications.

    4-Butyl-5-(((4-nitrophenyl)amino)methyl)-4H-1,2,4-triazole-3-thiol:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H17FN4S

Molecular Weight

280.37 g/mol

IUPAC Name

4-butyl-3-[(4-fluoroanilino)methyl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C13H17FN4S/c1-2-3-8-18-12(16-17-13(18)19)9-15-11-6-4-10(14)5-7-11/h4-7,15H,2-3,8-9H2,1H3,(H,17,19)

InChI Key

LMUISRUUQIVPTQ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=NNC1=S)CNC2=CC=C(C=C2)F

Origin of Product

United States

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